molecular formula C17H15FN2O2 B15057610 Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B15057610
M. Wt: 298.31 g/mol
InChI Key: CAILJSZFRQQWJA-UHFFFAOYSA-N
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Description

Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets in the body. The fluorine atom enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the specific positioning of the fluorine atom and the presence of the propyl ester group. These structural features contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

propyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20)

InChI Key

CAILJSZFRQQWJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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